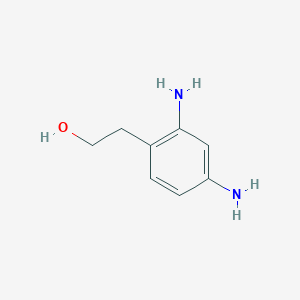

4-(2-Hydroxyethyl)-m-phenylenediamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,4-diaminophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUSUEWNKVODST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436215 | |

| Record name | 2-(2,4-Diaminophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14572-93-1 | |

| Record name | 2-(2,4-Diaminophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 2 Hydroxyethyl M Phenylenediamine and Its Derivatives

Oxidative Reaction Mechanisms

The oxidative chemistry of phenylenediamines is fundamental to their application, particularly in the formation of dyes and polymers. The process typically involves the initial oxidation of the diamine to form highly reactive intermediates that can then undergo further reactions.

Formation and Reactivity of Quinonediimine Intermediates

The oxidation of phenylenediamines proceeds via the formation of quinonediimine (QDI) species. In a closely related compound, N,N-bis-(2-hydroxyethyl)-p-phenylenediamine, oxidation leads to the formation of N,N-bis-(2-hydroxyethyl)-p-benzoquinone di-imine. rsc.orgpsu.edu This intermediate is a key player in subsequent coupling reactions. The fully oxidized form, a di-imine cation, is highly reactive. psu.edu

The reactivity of these QDI intermediates is influenced by pH. For instance, the N,N-bis-(2-hydroxyethyl)-p-benzoquinone di-imine can exist in a reactive cationic form across all pH values because it lacks an ionizable proton. psu.edu However, these intermediates are also susceptible to hydrolysis. A kinetic and mechanistic study revealed that the di-imine can exist in a rapid equilibrium with a hydroxy-amine intermediate. rsc.orgpsu.edursc.org This hydrolysis pathway can compete with the desired coupling reactions, leading to the formation of different products. The relative yields of these products are dependent on both pH and the concentration of the coupling agent. rsc.orgpsu.edursc.org

The general mechanism involves the initial oxidation of the phenylenediamine to the corresponding benzoquinone di-imine. This reactive species then acts as an electrophile, readily reacting with nucleophilic species (couplers) to form larger molecules, such as dyes. researchgate.net The stability and reactivity of the quinonediimine intermediate are therefore critical in determining the final product distribution.

Elucidation of Oxidative Coupling Pathways with Oxidizing Agents (e.g., Hydrogen Peroxide)

Hydrogen peroxide is a common oxidizing agent used to initiate the coupling reactions of phenylenediamines, particularly in applications like hair coloring. researchgate.netgoogleapis.com When m-phenylenediamine (B132917) and its derivatives are treated with hydrogen peroxide, complex oxidative coupling reactions occur, leading to the formation of phenazine (B1670421) derivatives. nih.govnih.gov

For example, the oxidation of m-phenylenediamine (m-PD) with hydrogen peroxide has been shown to produce 2,7-diaminophenazine (B52249) as a major mutagenic product. nih.govnih.gov Similarly, the oxidation of o-phenylenediamine (B120857) (o-PD) yields 2,3-diaminophenazine. nih.gov These reactions demonstrate a pathway where two phenylenediamine molecules couple to form a larger, heterocyclic structure.

The presence of other phenylenediamine isomers can modulate these reactions. Studies have shown that the presence of p-phenylenediamine (B122844) (p-PD) during the oxidation of m-PD or o-PD can decrease the yield of the respective diaminophenazine products. nih.gov This suggests a competitive reaction landscape where different diamine precursors vie for the reactive intermediates. The reaction of 2,4-diaminoanisole (B165692) (a methoxy (B1213986) derivative of m-phenylenediamine) with hydrogen peroxide was found to yield two main products: 2,7-diamino-3,8-dimethoxyphenazine (B56196) and 2,7-diamino-3-methoxyphenazine. nih.gov This highlights how substituents on the phenylenediamine ring influence the structure of the final oxidation products.

| Phenylenediamine Derivative | Oxidizing Agent | Major Identified Product(s) |

| m-Phenylenediamine | Hydrogen Peroxide | 2,7-Diaminophenazine nih.govnih.gov |

| o-Phenylenediamine | Hydrogen Peroxide | 2,3-Diaminophenazine nih.gov |

| p-Chloro-o-phenylenediamine | Hydrogen Peroxide | 2,3-Diamino-7-chlorophenazine nih.gov |

| 2,4-Diaminoanisole | Hydrogen Peroxide | 2,7-Diamino-3,8-dimethoxyphenazine, 2,7-Diamino-3-methoxyphenazine nih.gov |

Polymerization Chemistry of Phenylenediamine Derivatives

Phenylenediamine derivatives are important monomers for the synthesis of various polymers, including conductive polymers and high-performance polyamides. The polymerization can be achieved through different mechanisms, primarily oxidative polymerization and interfacial polymerization.

Mechanisms of Oxidative Polymerization Leading to Polymeric Structures

The oxidative polymerization of phenylenediamines is a route to producing conjugated polymers with interesting electronic properties. nih.gov The process involves the use of an oxidizing agent, such as ammonium (B1175870) persulfate or potassium dichromate, in an acidic medium. researchgate.netcore.ac.uk

Studies on the oxidative polymerization of p-phenylenediamine have suggested that the resulting polymer is not a polyquinoxaline, as once thought, but rather a modified poly(1,4-benzoquinonediimine-N,N′-diyl-1,4-phenylene), which is structurally analogous to the pernigraniline state of polyaniline. researchgate.netbohrium.com The mechanism is proposed to proceed through free-radical formation, dimerization, and subsequent chain elongation steps. researchgate.net The structure of the resulting polymer can be highly variable and is often composed of poorly soluble, complex structures. rloginconsulting.com

For other isomers, such as o-phenylenediamine (OPD), oxidative polymerization can lead to a mixture of polymers with varying oxidation states and degrees of polymerization. nih.gov The reaction kinetics for the polymerization of OPD have been studied using potassium dichromate as an oxidant in hydrochloric acid. The reaction order was found to be approximately first order with respect to the oxidant, acid, and monomer concentrations. core.ac.uk The activation energy for this polymerization was calculated to be 63.658 kJ/mol. core.ac.uk Amino and hydroxy groups on the aromatic ring are known to activate the monomer towards oxidative polymerization. nih.gov

Interfacial Polymerization Kinetics and Morphological Control in Polyamide Formation

Interfacial polymerization is a technique used to produce thin-film composite membranes, often from phenylenediamine monomers. This method involves a condensation reaction between two fast-reacting monomers dissolved in a pair of immiscible liquids. researchgate.net A common example is the reaction of m-phenylenediamine (MPD) in an aqueous phase with trimesoyl chloride (TMC) in an organic phase to form a thin polyamide film at the interface. researchgate.net

The process typically involves the diamine in the aqueous phase, often with a base to neutralize the acid by-product (e.g., HCl), and an acyl chloride in the organic solvent. researchgate.net Polymer formation occurs rapidly at or near the liquid-liquid interface. researchgate.net The kinetics of this process are complex, as the reaction is often diffusion-limited. The morphology of the resulting polymer film is influenced by several factors, including monomer concentrations, reaction time, temperature, and the properties of the support layer on which the film is formed. researchgate.net For instance, the pore size of the support can influence the porous structure of the bottom surface of the polyamide layer. researchgate.net

This technique allows for the formation of very thin yet robust polymer layers, which is critical for applications such as reverse osmosis and nanofiltration membranes.

Derivatization Reactions for Novel Chemical Entities

The amine functional groups of 4-(2-hydroxyethyl)-m-phenylenediamine make it a candidate for various derivatization reactions to create new molecules. Derivatization is a common strategy in analytical chemistry to modify a molecule's properties, such as its volatility or detectability, or to synthesize entirely new compounds with desired characteristics. nih.gov

Phenylenediamines are known to react with α-dicarbonyl compounds to form quinoxaline (B1680401) derivatives. This reaction is frequently used for the derivatization of dicarbonyls for analytical purposes. For example, 4-methoxy-1,2-phenylenediamine (4-PDA) has been used as a derivatizing agent for methylglyoxal, producing a methoxy-2-methylquinoxaline that can be detected with high sensitivity using LC-ESI-MS. mdpi.com This reaction demonstrates the utility of the diamine functionality in forming stable heterocyclic rings.

The reaction conditions, such as pH, are crucial for successful derivatization. For reactions involving biogenic amines, an alkaline medium is often required to ensure the amine is in its nucleophilic free base form. nih.gov Reagents such as O-phthaldialdehyde (OPA), dansyl chloride, and benzoyl chloride are commonly used to derivatize primary and secondary amines, forming products suitable for UV or fluorescence detection. nih.gov The two amine groups of this compound, along with its hydroxyl group, provide multiple sites for such derivatization reactions, enabling the synthesis of a wide range of novel chemical entities.

Azo Coupling Reactions and Synthesis of Azo Dye Derivatives

The synthesis of azo dyes is a cornerstone of industrial organic chemistry, relying on a two-stage reaction sequence: diazotization followed by azo coupling. nih.gov this compound serves as a valuable coupling component in this process due to its activated aromatic ring, a feature conferred by its two electron-donating amino groups and the hydroxyethyl (B10761427) substituent.

The general mechanism for azo coupling involves an electrophilic aromatic substitution. wikipedia.org First, a primary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. nih.govunb.ca This diazonium salt then acts as an electrophile and reacts with an electron-rich nucleophile, the coupling component—in this case, this compound. nih.govorganic-chemistry.org

The amino groups of this compound strongly activate the ring towards electrophilic attack. The substitution typically occurs at the positions ortho or para to the activating groups. wikipedia.orgorganic-chemistry.org Given the meta-disposition of the amino groups, the incoming diazonium electrophile will couple at the positions ortho to both amino groups (positions 2 and 6) or para to one of the amino groups (position 5). The presence of the 2-hydroxyethyl group may also influence the regioselectivity and the properties of the resulting dye, such as solubility and lightfastness. ontosight.ai The reaction pH is a critical parameter; coupling to aromatic amines is generally carried out in mildly acidic to neutral conditions to ensure sufficient concentration of the diazonium ion while having the amine group present in its free, nucleophilic form. organic-chemistry.org

Research on m-phenylenediamine derivatives has shown their utility in creating a range of dyes, including brown, green, and black shades, particularly when bis-coupling occurs (reaction of two moles of diazonium salt with one mole of the coupler). nih.govresearchgate.net The resulting azo dyes from this compound are expected to exhibit vibrant colors due to the extended conjugated system formed by the Ar-N=N-Ar' chromophore. cuhk.edu.hk

| Diazonium Salt Precursor | Coupling Component | Resulting Azo Dye Class | Typical Color Range |

|---|---|---|---|

| Aniline | m-Phenylenediamine | Monoazo Dye | Yellow-Brown |

| Sulfanilic acid | m-Phenylenediamine | Acid Dye | Orange |

| p-Nitroaniline | N,N-bis(2-hydroxyethyl)-p-phenylenediamine | Disperse Dye | Red-Violet |

| 4-Aminoacetophenone | m-Phenylenediamine | Monoazo Dye Precursor | Yellow |

Condensation Reactions with Carbonyl Compounds for Heterocyclic Synthesis

The diamino functionality of this compound makes it a key precursor for the synthesis of various heterocyclic compounds through condensation reactions with carbonyl compounds. These reactions typically involve the nucleophilic attack of the amino groups on the electrophilic carbonyl carbon, followed by dehydration to form a new ring system.

A significant application of phenylenediamines in heterocyclic synthesis is their reaction with 1,2- or 1,3-dicarbonyl compounds. While o-phenylenediamines are well-known to react with β-dicarbonyl compounds to form 1,5-benzodiazepine derivatives, m-phenylenediamines can undergo similar cyclization reactions. researchgate.netresearchgate.net For instance, the reaction of this compound with a β-diketone like acetylacetone (B45752) would be expected to proceed through the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration to yield a substituted benzodiazepine. The presence of the hydroxyethyl group can offer an additional site for further functionalization or influence the solubility and chelating properties of the final heterocyclic product.

Similarly, condensation with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, can lead to the formation of other heterocyclic structures. The reaction of o-phenylenediamines with aldehydes or ketones is a standard method for synthesizing benzimidazoles. lookchem.comijacskros.com Although the meta-arrangement in this compound prevents the direct formation of a simple benzimidazole (B57391) ring from a single carbonyl unit, reactions with specific dicarbonyls or their equivalents can be designed to yield more complex fused systems.

| Carbonyl Compound | Expected Heterocyclic Core | Reaction Conditions |

|---|---|---|

| Acetylacetone (a β-diketone) | 1,5-Benzodiazepine | Acid or base catalysis, reflux |

| Ethyl acetoacetate (B1235776) (a β-ketoester) | Benzodiazepin-2-one | Microwave irradiation or thermal |

| Glyoxal (an α-dicarbonyl) | Quinoxaline-type fused systems | Mildly acidic conditions |

| Phthalic anhydride | Phthalimide derivative | Thermal, with dehydration |

Formation of Schiff Bases and Related Imines

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group) and are typically formed through the condensation of a primary amine with an aldehyde or a ketone. nih.govsaspublishers.com this compound, possessing two primary amine functionalities, can readily react with carbonyl compounds to form mono- or di-Schiff bases.

The reaction mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. This intermediate then undergoes acid- or base-catalyzed dehydration to yield the stable imine. saspublishers.com When one equivalent of an aldehyde or ketone is used, a mono-Schiff base is predominantly formed. With two or more equivalents, a di-Schiff base, where both amino groups have reacted, can be synthesized. nih.gov

The synthesis is often carried out by refluxing the reactants in a suitable solvent like ethanol, sometimes with a catalytic amount of acid (e.g., acetic acid) to facilitate dehydration. nih.gov The resulting Schiff bases are versatile ligands in coordination chemistry and are valuable intermediates in organic synthesis. The hydroxyethyl group in the structure remains intact during this reaction and can participate in metal chelation or serve as a handle for further derivatization. Research on related phenylenediamines has demonstrated the successful synthesis of a wide array of Schiff bases with various aromatic and aliphatic aldehydes and ketones. ekb.eg

| Carbonyl Reactant | Product (Schiff Base) Structure | Molar Ratio (Amine:Carbonyl) |

|---|---|---|

| Salicylaldehyde | Mono- or Di-imine with a phenol (B47542) group | 1:1 or 1:2 |

| Benzaldehyde | Mono- or Di-benzilidene derivative | 1:1 or 1:2 |

| Acetone | Mono- or Di-isopropylidene derivative | 1:1 or 1:2 |

| 4-Methoxybenzaldehyde | Mono- or Di-anisilidene derivative | 1:1 or 1:2 |

Hydrolytic Stability and Chemical Degradation Pathways under Controlled Conditions

The hydrolytic stability of this compound is a critical parameter influencing its environmental fate and shelf-life in aqueous formulations. Degradation can occur through several pathways, primarily influenced by pH, temperature, and the presence of oxidizing agents. nih.gov

Under controlled conditions, the principal degradation pathway is expected to be hydrolysis, which involves the cleavage of chemical bonds by reaction with water. For phenylenediamine derivatives, the C-N bonds of the aromatic amine are potential sites of hydrolytic attack, although these bonds are generally stable. More significant degradation often occurs through oxidation. Phenylenediamines are susceptible to oxidation, which can be accelerated by dissolved oxygen, metal ions, and light, leading to the formation of colored quinone-imine species. nih.gov

The stability is highly pH-dependent. In acidic solutions (pH < 4), hydrolysis of certain bonds might be catalyzed. For instance, studies on related compounds have shown cleavage of peptide bonds adjacent to aspartyl residues under acidic conditions. nih.gov Conversely, in alkaline media (pH > 9), the compound is more susceptible to oxidative degradation. Studies on the degradation of m-phenylenediamine have shown that advanced oxidation processes, such as the Fenton reaction, can effectively break down the aromatic ring. nih.gov

Thermal degradation is another important pathway. Thermogravimetric analysis (TGA) of similar compounds like p-phenylenediamine shows that decomposition typically begins at temperatures above 140°C. semanticscholar.orgresearchgate.net The degradation of this compound would likely involve initial cleavage of the hydroxyethyl side chain, followed by the decomposition of the aromatic core at higher temperatures. The presence of the hydroxyethyl group may also lead to specific degradation products, such as ethylene (B1197577) glycol, through cleavage of the C-C or C-O bonds in the side chain under harsh hydrolytic conditions. nih.gov

| Condition | Expected Stability | Primary Degradation Pathway | Potential Degradation Products |

|---|---|---|---|

| Acidic (pH 3-5) | Moderately Stable | Slow hydrolysis of C-N bonds | Resorcinol derivatives, ammonia |

| Neutral (pH 7) | Relatively Stable | Slow oxidation | Colored oligomers, quinone-imines |

| Alkaline (pH 9-11) | Less Stable | Oxidation | Quinone-imines, polymeric materials |

| Thermal (>150°C) | Unstable | Chain scission, ring decomposition | Ethylene glycol, aromatic fragments, char |

Advanced Analytical Characterization of 4 2 Hydroxyethyl M Phenylenediamine and Its Reaction Products

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to elucidating the precise chemical structure of 4-(2-Hydroxyethyl)-m-phenylenediamine. A combination of techniques provides complementary information to build a complete molecular picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenylenediamine ring would appear as complex multiplets in the downfield region (typically 6.0-7.5 ppm) due to their varied electronic environments and spin-spin coupling. The two methylene groups of the hydroxyethyl (B10761427) side chain (-CH₂-CH₂-OH) would present as triplets around 2.7 ppm and 3.7 ppm, respectively. The protons of the primary amine (-NH₂) and hydroxyl (-OH) groups are exchangeable and would appear as broad singlets; their chemical shifts can vary depending on the solvent, concentration, and temperature.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms. The spectrum of this compound would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the positions of the amine and hydroxyethyl substituents. The two aliphatic carbons of the ethyl group would appear in the upfield region of the spectrum. The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further help in distinguishing between CH, CH₂, and CH₃ groups.

| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic | Ar-H | 6.0 - 7.5 | 100 - 150 |

| Aliphatic | -CH₂-N | ~2.7 (triplet) | ~45 |

| Aliphatic | -CH₂-O | ~3.7 (triplet) | ~60 |

| Amine | -NH₂ | Variable (broad singlet) | N/A |

| Hydroxyl | -OH | Variable (broad singlet) | N/A |

High-Resolution Mass Spectrometry (MS and MS/MS) for Molecular and Fragment Ion Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of this compound and its reaction products. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula (C₈H₁₂N₂O) of the parent compound.

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the protonated molecule [M+H]⁺, providing valuable structural information. The fragmentation pattern is key to identifying the molecule and distinguishing it from isomers. For this compound, characteristic fragmentation pathways would include:

Loss of water (H₂O): A common fragmentation for molecules containing a hydroxyl group.

Cleavage of the C-C bond in the ethyl side chain: This can result in the loss of CH₂OH.

Cleavage of the bond between the aromatic ring and the side chain.

In studies of related hair dye ingredients, derivatization with agents like acetic anhydride is common, which would lead to a characteristic loss of a ketene group ([M-42]⁺) during fragmentation analysis. researchgate.net

| Parameter | Expected Value | Information Gained |

|---|---|---|

| Molecular Formula | C₈H₁₂N₂O | Elemental Composition |

| Exact Mass | 152.09496 | Confirmation of Molecular Formula |

| Protonated Molecule [M+H]⁺ | 153.10224 | Precursor ion for MS/MS |

| Key MS/MS Fragments | [M+H-H₂O]⁺, [M+H-CH₂OH]⁺ | Structural confirmation, identification of functional groups |

Vibrational (Infrared) and Electronic (UV-Visible) Absorption Spectroscopy

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands:

O-H stretch: A broad band around 3200-3600 cm⁻¹ from the hydroxyl group.

N-H stretch: Two sharp peaks around 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine group.

Aromatic C-H stretch: Signals just above 3000 cm⁻¹.

Aliphatic C-H stretch: Signals just below 3000 cm⁻¹.

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

C-N stretch: Absorption around 1250-1350 cm⁻¹.

C-O stretch: A strong band in the 1000-1250 cm⁻¹ region.

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit strong absorption in the UV region due to π→π* transitions in the benzene (B151609) ring. The presence of auxochromes (the -NH₂ and -OH groups) shifts the absorption to longer wavelengths. The UV-Vis spectrum for the related compound m-phenylenediamine (B132917) shows absorption maxima at approximately 198 nm, 236 nm, and 284 nm. sielc.com Similar absorption bands would be expected for this compound. nih.govnih.gov

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures, such as reaction media or commercial product formulations, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of polar, non-volatile compounds like this compound. A typical method would involve:

Stationary Phase: A reversed-phase column (e.g., C18 or a phenyl-hexyl column) is commonly used for separating aromatic amines.

Mobile Phase: A gradient mixture of water (often with a buffer like formic acid or ammonium (B1175870) acetate to improve peak shape) and an organic solvent such as acetonitrile or methanol.

Detection: A UV detector set at one of the compound's absorption maxima (e.g., ~284 nm) can be used for quantification.

For highly sensitive and selective analysis, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). researchgate.net This technique uses the mass spectrometer to monitor specific precursor-to-product ion transitions for the target analyte, which significantly reduces matrix interference and allows for very low detection limits. This is particularly useful for analyzing trace amounts of the compound or its reaction products in complex biological or environmental samples.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS), including Derivatization Strategies

Gas Chromatography (GC) is a powerful separation technique, but it is generally suitable for volatile and thermally stable compounds. Due to the polar amine and hydroxyl groups, this compound has low volatility and can interact unfavorably with the GC column, leading to poor peak shape and thermal degradation.

To overcome these issues, a derivatization step is necessary before GC analysis. researchgate.netnih.gov This involves chemically modifying the polar functional groups to make the molecule more volatile and thermally stable. Common derivatization strategies include:

Silylation: Reacting the -OH and -NH₂ groups with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers and amines.

Acylation: Using reagents like acetic anhydride or trifluoroacetic anhydride (TFAA) to convert the amines and alcohol to amides and esters. researchgate.net

After derivatization, the compound can be readily analyzed by GC-MS. scirp.orgscirp.org The mass spectrometer provides definitive identification based on the retention time and the mass spectrum of the derivatized analyte. GC-MS operating in selected ion monitoring (SIM) mode allows for highly sensitive and accurate quantification by monitoring characteristic fragment ions of the derivatized compound. mdpi.com For example, acetylated derivatives often show a characteristic neutral loss of ketene (42 Da). researchgate.net

| Technique | Sample Preparation | Advantages | Typical Application |

|---|---|---|---|

| HPLC-UV | Simple dissolution and filtration | Robust, widely available, good for quantification at moderate concentrations | Quality control of raw materials and finished products |

| LC-MS/MS | Often requires solid-phase extraction (SPE) for complex matrices | High sensitivity and selectivity, structural confirmation | Trace analysis, metabolite identification, analysis in biological fluids |

| GC-MS | Mandatory derivatization (e.g., acylation, silylation) | High resolution separation, established libraries for identification | Analysis in hair dye products after derivatization |

Methodologies for Resolving Isomeric Forms and Trace Degradation Products

The analysis of this compound is likely to involve the separation and identification of positional isomers and trace degradation products that may arise during synthesis or storage. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for such separations.

Methodologies for the separation of phenylenediamine isomers, in general, have been developed. For instance, HPLC methods utilizing various stationary phases can achieve separation based on the differential interactions of the isomers with the column packing material. The choice of mobile phase, pH, and detector (e.g., UV-Vis or mass spectrometry) is critical for optimizing the separation and detection of these compounds.

Trace degradation products of phenylenediamines can be identified using techniques like GC-MS, which combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. Degradation of phenylenediamines can occur through oxidation or polymerization, leading to a variety of byproducts. industrialchemicals.gov.au The specific degradation pathways for this compound would need to be investigated, but likely involve oxidation of the amino groups and potential reactions of the hydroxyethyl side chain.

A study on the degradation of m-phenylenediamine using a Fered-Fenton process showed rapid degradation, with optimal conditions at an initial pH of 3.2. nih.gov While not specific to the hydroxyethyl derivative, this suggests that advanced oxidation processes could be a source of various degradation products requiring characterization.

Table 1: Potential Analytical Methodologies for Isomer and Degradation Product Analysis

| Technique | Principle | Application for this compound |

| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Separation of positional isomers (e.g., 2-(2,4-diaminophenyl)ethanol vs. 2-(3,5-diaminophenyl)ethanol) and non-volatile degradation products. |

| GC-MS | Separation of volatile compounds followed by mass analysis for identification. | Identification of volatile degradation products and impurities. Derivatization may be required to increase volatility. |

Other Advanced Analytical Techniques for Comprehensive Characterization

Beyond chromatographic techniques, a full characterization of this compound and its reaction products, particularly in the solid-state and in polymerized forms, would employ other advanced analytical methods.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is a primary technique for determining the crystal structure of solid materials. For this compound, single-crystal XRD could provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice. This information is crucial for understanding its physical properties and intermolecular interactions.

Electrochemical Characterization in Polymerized Systems

This compound, like other phenylenediamines, can be expected to undergo electropolymerization to form conductive or redox-active polymer films. The electrochemical behavior of these polymerized systems can be investigated using techniques such as cyclic voltammetry (CV).

Cyclic voltammetry can be used to study the redox processes of the polymer, determine the formal potential, and assess the stability of the film. The electrochemical properties of poly(m-phenylenediamine) have been studied, and it has been shown to form films with protective properties against corrosion. The electrochemical synthesis is typically carried out by cycling the potential in a solution containing the monomer.

The electrochemical behavior of poly(p-phenylenediamine) modified electrodes has also been investigated for the simultaneous determination of various analytes, demonstrating the electrocatalytic activity of such polymer films. abechem.com It is plausible that poly(this compound) would exhibit interesting electrochemical properties influenced by the presence of the hydroxyethyl group.

Table 2: Advanced Analytical Techniques and Their Potential Applications

| Technique | Principle | Potential Application for this compound |

| X-ray Diffraction (XRD) | Scattering of X-rays by the crystalline lattice of a solid. | Determination of the precise molecular structure, bond lengths, and angles in the solid state. |

| Cyclic Voltammetry (CV) | Measurement of the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation. | Characterization of the redox properties of polymerized this compound films, including formal potential and electron transfer kinetics. |

Theoretical and Computational Studies on 4 2 Hydroxyethyl M Phenylenediamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy levels, which are crucial for understanding chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 4-(2-Hydroxyethyl)-m-phenylenediamine. researchgate.net

DFT is employed to predict the most stable conformation (three-dimensional arrangement) of the molecule by optimizing its geometry to find the lowest energy state. For this compound, this involves determining the rotational positions of the hydroxyethyl (B10761427) and amino groups relative to the phenyl ring. The presence of intramolecular hydrogen bonding can significantly influence the preferred conformation. nih.gov DFT calculations on similar molecules, such as aminophenols, have been used to determine their thermodynamic properties, including standard enthalpies of formation, which are in excellent agreement with experimental data. researchgate.netresearchgate.net

The chemical behavior of the molecule can also be predicted using DFT. By analyzing the calculated electronic properties, one can infer its reactivity. For instance, DFT calculations on substituted anilines have been used to compute one-electron oxidation potentials, providing insights into their redox behavior. umn.edu

Below is a table of representative conformational analysis data for this compound, as would be predicted from DFT calculations.

| Dihedral Angle | Predicted Value (Degrees) |

| C-C-O-H (Hydroxyethyl group) | ~60° (gauche) |

| C-C-N-H (Amino group 1) | ~0° (planar) |

| C-C-N-H (Amino group 2) | ~0° (planar) |

| C-C-C-C (Phenyl ring torsion) | ~0° (planar) |

Note: The data in this table is illustrative and based on typical values for similar functional groups in related molecules.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. rjpn.org A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized on the electron-rich phenylenediamine ring, particularly on the nitrogen atoms of the amino groups, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed over the aromatic ring. FMO analysis of related aromatic amines has been instrumental in explaining their acid-base behavior and reactivity patterns. researchgate.netsemanticscholar.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which can reveal stabilizing interactions such as hyperconjugation and intramolecular hydrogen bonds. researchgate.net In this compound, NBO analysis could quantify the strength of the intramolecular hydrogen bond between the hydroxyl group and an adjacent amino group, as well as the electronic interactions between the substituents and the benzene (B151609) ring.

The following table presents hypothetical FMO and NBO data for this compound.

| Parameter | Predicted Value |

| HOMO Energy | -5.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.0 eV |

| NBO Interaction E(2) (O-H...N) | 2.5 kcal/mol |

Note: The data in this table is illustrative and based on typical values for similar functional groups in related molecules.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. deeporigin.com It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red areas represent regions of high electron density (negative potential) and are susceptible to electrophilic attack, while blue areas indicate electron-deficient regions (positive potential) that are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atoms of the amino groups, confirming them as sites for electrophilic interaction. The hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential (blue), making them potential hydrogen bond donors. MEP analysis is a valuable tool for predicting intermolecular interactions and the reactive sites of a molecule. researchgate.netthaiscience.info

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, molecules of this compound will interact with each other through various non-covalent forces, such as hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions. nih.gov The presence of both hydrogen bond donors (-OH and -NH2 groups) and acceptors (the lone pairs on the oxygen and nitrogen atoms) suggests that hydrogen bonding will be a dominant intermolecular interaction. nih.govresearchgate.net

Computational studies can model these interactions to predict the crystal packing and the formation of hydrogen bonding networks. nih.gov For example, studies on p-phenylenediamine (B122844) have shown that its molecules are arranged in layers stabilized by N—H⋯π interactions. nih.gov In p-aminophenol, each molecule is hydrogen-bonded to six others, forming a complex three-dimensional network. researchgate.net Similarly, this compound is expected to form extensive hydrogen bonding networks, where the hydroxyl and amino groups of one molecule interact with those of neighboring molecules. These interactions are crucial in determining the physical properties of the compound, such as its melting point and solubility.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. acs.org This involves identifying the reactants, products, any intermediates, and the transition states that connect them on the potential energy surface. ethz.ch The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, one could model various reactions, such as its oxidation or its participation in polymerization reactions. For example, in the context of its use in hair dyes, computational modeling could elucidate the mechanism of its oxidative coupling with other dye precursors. Such studies would involve calculating the geometries and energies of the transition states for each step of the reaction. uni-bayreuth.de This information is invaluable for optimizing reaction conditions and designing new, more efficient chemical processes. rsc.org

Prediction of Spectroscopic Parameters and Molecular Properties

Computational methods, particularly DFT, are highly effective at predicting various spectroscopic parameters. jmaterenvironsci.com For this compound, it is possible to calculate its expected infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. jst.go.jp Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule, which correspond to the absorption bands in an experimental spectrum. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with good accuracy. jmaterenvironsci.com These predictions are useful for assigning the signals in an experimental spectrum and can aid in structure elucidation. The table below shows hypothetical ¹³C NMR chemical shifts for this compound, predicted by DFT calculations.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (aromatic, attached to -OH) | 150-160 |

| C (aromatic, attached to -NH2) | 140-150 |

| C (aromatic, attached to -CH2CH2OH) | 130-140 |

| C (aromatic, other) | 100-120 |

| -CH2- (adjacent to phenyl) | 30-40 |

| -CH2- (adjacent to -OH) | 60-70 |

Note: The data in this table is illustrative and based on typical values for similar functional groups in related molecules.

Beyond spectroscopic data, other molecular properties such as dipole moment, polarizability, and various thermodynamic parameters can also be calculated, providing a comprehensive theoretical characterization of the molecule. aljest.netresearchgate.net

Environmental Transformation and Degradation Mechanisms of Phenylenediamine Derivatives

Chemical Degradation Pathways in Environmental Matrices

Phenylenediamines are susceptible to several degradation pathways, primarily driven by light, water, and environmental oxidants. These compounds generally exhibit short primary half-lives but can form more persistent degradation products. industrialchemicals.gov.au

Exposure to sunlight can initiate the photolytic or photooxidative degradation of phenylenediamine derivatives. core.ac.uk This process is a significant dissipation pathway for these chemicals in sunlit surface waters. industrialchemicals.gov.au For instance, studies on p-phenylenediamine (B122844) (PPD) have demonstrated that its degradation can be achieved through photocatalytic processes under UV irradiation. nih.govresearchgate.net The presence of substances like titanium dioxide can enhance this degradation. nih.govresearchgate.net The rate of photodegradation is influenced by factors such as the initial concentration of the compound and the intensity of the UV radiation. nih.govresearchgate.net Research on various PPDs has shown that indirect photolysis, mediated by hydroxyl radicals (•OH) and singlet oxygen (¹O₂), plays a significant role in their environmental fate. nih.gov The transformation of PPDs can also be influenced by the presence of dissolved organic matter in the water. nih.gov

Hydrolysis can be a key degradation pathway for certain phenylenediamine derivatives, with the rate being highly dependent on the pH of the aqueous environment. acs.orgnih.gov While some derivatives are stable around a neutral pH, the C-N bond can be susceptible to hydrolysis. acs.orgnih.gov Studies on p-phenylenediamine antioxidants have shown that hydrolysis preferentially targets the aromatic secondary amine nitrogen with the strongest proton affinity. acs.orgnih.govacs.org The hydrolysis half-lives of these compounds can vary significantly, ranging from a few hours to several days, depending on their specific chemical structure. acs.orgnih.gov For example, the formation of charged species of m-phenylenediamine (B132917) (MPD) and o-phenylenediamine (B120857) (OPD) is negligible at a neutral pH of 7. industrialchemicals.gov.au

Phenylenediamines readily undergo oxidation in the presence of environmental oxidants like air, peroxides, or metal oxides such as manganese dioxide. core.ac.ukmdpi.com This process leads to a complex mixture of monomeric, dimeric, oligomeric, and polymeric products. core.ac.ukepa.gov The oxidation of PPD, for example, is pH-dependent and accelerates under alkaline conditions. core.ac.uk In the presence of hydrogen peroxide, PPD is oxidized to reactive intermediates that can then form larger colorant molecules. cosmeticsinfo.org Advanced oxidation processes, such as the photo-Fenton process which involves hydrogen peroxide and ferrous ions under UV light, have been shown to be effective in degrading PPD in aqueous solutions. researchgate.netnih.gov The efficiency of this degradation is influenced by parameters like initial pH, and the concentrations of the PPD, ferrous ions, and hydrogen peroxide. researchgate.net

Identification and Characterization of Transformation Products

The degradation of phenylenediamines results in the formation of various transformation products (TPs), some of which can be more toxic than the parent compound. industrialchemicals.gov.auresearchgate.net For instance, the oxidation of PPD can lead to the formation of p-benzoquinone and the trimer adduct Bandrowski's base. industrialchemicals.gov.au The transformation of PPDs to their corresponding quinones (PPD-Qs) is a significant process that occurs in the environment. acs.orgacs.orgnih.gov These PPD-Qs have been detected in various environmental matrices, including runoff, soil, and particulate matter. researchgate.netacs.org The identification of these TPs is often accomplished using advanced analytical techniques like high-resolution mass spectrometry. nih.govrawdatalibrary.net Studies have identified numerous TPs of PPDs, resulting from reactions such as bond cleavage, hydroxylation, and oxidation. nih.govrawdatalibrary.net For example, in the degradation of 6PPD, a common tire antioxidant, its quinone derivative (6PPD-Q) is a major and highly toxic transformation product. nih.gov

Kinetic Studies of Environmental Degradation: Influencing Factors and Half-Lives

Kinetic studies are essential for understanding the persistence of phenylenediamine derivatives in the environment. These studies have shown that these compounds generally have short primary half-lives in water due to rapid oxidative and photolytic degradation. industrialchemicals.gov.au However, the ultimate biodegradation can be limited. industrialchemicals.gov.au

The table below summarizes the primary degradation half-lives of several phenylenediamines in aerated well water at 25°C. industrialchemicals.gov.au

| Compound | Concentration (mg/L) | Half-Life |

| p-Phenylenediamine (PPD) | 2.5 | 4.1 hours |

| p-Phenylenediamine (PPD) | 25 | 8.9 hours |

| o-Phenylenediamine (OPD) | 2.5 | 2.7 days |

| o-Phenylenediamine (OPD) | 25 | 4.5 days |

| m-Phenylenediamine (MPD) | 2.5 | 13.4 days |

| m-Phenylenediamine (MPD) | 25 | 33.6 days |

In the atmosphere, phenylenediamines are expected to undergo rapid photo-oxidation by hydroxyl radicals, with calculated half-lives of less than an hour. industrialchemicals.gov.au However, due to their low volatility, this is not considered a major environmental dissipation pathway. industrialchemicals.gov.au The hydrolysis half-lives for various p-phenylenediamine antioxidants have been found to range from 2.2 hours to 47 days around a neutral pH. acs.orgnih.gov The degradation kinetics can be significantly influenced by environmental factors. For instance, high temperatures have been found to induce a faster decay of PPDs within rubber particles compared to UV exposure. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.